Distomer vs. Eutomer: 100- to 200-Fold Lower L-Type Calcium Channel Antagonist Potency of (R)-Lercanidipine
(R)-Lercanidipine is the distomer, exhibiting 100- to 200-fold lower potency at the dihydropyridine binding site of the L-type calcium channel compared to the eutomer, (S)-lercanidipine [1]. This stark potency difference confirms that (R)-lercanidipine is not a suitable substitute for the racemate or (S)-enantiomer in studies requiring potent calcium channel blockade.
| Evidence Dimension | Affinity for the dihydropyridine subunit of the L-type calcium channel |
|---|---|
| Target Compound Data | Not explicitly reported; inferred as 100-200 fold less potent |
| Comparator Or Baseline | (S)-lercanidipine (eutomer) |
| Quantified Difference | (R)-enantiomer is 100-200 fold less potent than (S)-enantiomer |
| Conditions | In vitro receptor binding assay |
Why This Matters
This data is critical for researchers who require the biologically inactive enantiomer as a negative control in stereoselective pharmacology experiments or for investigating non-calcium channel-mediated effects.
- [1] Leonardi, A., Poggesi, E., Taddei, C., Guarneri, L., Angelico, P., Accomazzo, M. R., Nicosia, S., & Testa, R. (1997). In vitro calcium antagonist activity of lercanidipine and its enantiomers. Journal of Cardiovascular Pharmacology, 29(Suppl 1), S10-S18. View Source
